N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide
CAS No.: 1023513-81-6
Cat. No.: VC4678680
Molecular Formula: C24H24N2O
Molecular Weight: 356.469
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023513-81-6 |
|---|---|
| Molecular Formula | C24H24N2O |
| Molecular Weight | 356.469 |
| IUPAC Name | N-(4-anilinophenyl)-1-phenylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C24H24N2O/c27-23(24(17-7-8-18-24)19-9-3-1-4-10-19)26-22-15-13-21(14-16-22)25-20-11-5-2-6-12-20/h1-6,9-16,25H,7-8,17-18H2,(H,26,27) |
| Standard InChI Key | YEOFSQXYZIVRPV-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide features a central formamide group (-NC=O) bridging two aromatic systems: a 4-(phenylamino)phenyl substituent and a phenylcyclopentyl group. The phenylcyclopentyl moiety introduces steric bulk and conformational rigidity, which may influence the compound’s reactivity and intermolecular interactions . Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₄N₂O | |
| Molar Mass | 356.46 g/mol | |
| CAS Registry Number | 1023513-81-6 | |
| IUPAC Name | 1-phenyl-N-[4-(phenylamino)phenyl]cyclopentane-1-carboxamide |
The compound’s structure was confirmed via spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, common practices for formamide derivatives . Computational studies using density functional theory (DFT) could further elucidate its electronic structure and vibrational modes, as demonstrated for analogous 1,4-naphthoquinones .
Synthesis and Manufacturing
The synthesis of N-(4-(phenylamino)phenyl)(phenylcyclopentyl)formamide involves sequential amidation and cyclization steps. A generalized pathway, inferred from related formamide syntheses , proceeds as follows:
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Formation of the Cyclopentylphenyl Carboxylic Acid: Cyclopentane derivatives are functionalized via Friedel-Crafts alkylation or similar methods to introduce the phenyl group.
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Amidation with 4-(Phenylamino)aniline: The carboxylic acid is activated using coupling agents like T3P (propylphosphonic anhydride) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form the amide bond with 4-(phenylamino)aniline .
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Purification: Column chromatography or recrystallization isolates the final product .
Critical challenges include minimizing racemization during amidation and managing the steric hindrance posed by the cyclopentyl group . For instance, Dunetz et al. demonstrated that T3P-mediated couplings under mild conditions reduce epimerization risks in structurally sensitive amides .
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